molecular formula C23H27N7O3 B2878617 1'-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)-1,4'-bipiperidine-4'-carboxamide CAS No. 1396876-11-1

1'-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)-1,4'-bipiperidine-4'-carboxamide

Cat. No. B2878617
CAS RN: 1396876-11-1
M. Wt: 449.515
InChI Key: BBJXASIPITVTFL-UHFFFAOYSA-N
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Description

1'-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)-1,4'-bipiperidine-4'-carboxamide is a useful research compound. Its molecular formula is C23H27N7O3 and its molecular weight is 449.515. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

This compound, due to its structural similarity with pyrimido[4,5-d]pyrimidines, could potentially exhibit antimicrobial properties. Pyrimido[4,5-d]pyrimidines have been shown to possess a broad spectrum of biological activities, including antimicrobial effects . The compound’s efficacy against various microorganisms could be explored, particularly focusing on its half maximal inhibitory concentration (IC50) values to determine its potency.

Anticancer Research

The structural features of this compound suggest potential utility in anticancer research. Compounds with similar structures have been associated with anticancer activities . Research could be directed towards understanding its mechanism of action, possibly as a kinase inhibitor or an agent that interferes with DNA replication in cancer cells.

Alzheimer’s Disease Treatment

Given the presence of pyrimidine derivatives in the compound, it could be investigated for acetylcholinesterase inhibition, which is a common strategy for the treatment of Alzheimer’s disease . The compound’s ability to cross the blood-brain barrier and its affinity for acetylcholinesterase could be key areas of study.

Antidepressant and Anticonvulsant Effects

The compound’s structure hints at possible antidepressant and anticonvulsant applications. Research could explore its interaction with neurotransmitter systems or ion channels that are implicated in mood regulation and seizure control .

Antihypertensive and Cardiovascular Applications

Compounds with pyrimidine cores have been utilized in the development of antihypertensive drugs. This compound could be analyzed for its potential effects on blood pressure regulation and cardiovascular health, possibly through the modulation of angiotensin-converting enzyme (ACE) or calcium channels .

Anti-Inflammatory and Analgesic Effects

The compound could be assessed for its anti-inflammatory and analgesic properties. Its effectiveness in reducing inflammation and pain could be tested in models of chronic inflammatory diseases and neuropathic pain .

Antithrombotic Activity

Due to the presence of pyrimidine, which is found in fibrinogen receptor antagonists, this compound might be researched for its antithrombotic activity. Studies could focus on its ability to prevent blood clot formation without causing significant bleeding risk .

Antifungal and Antiviral Research

Lastly, the compound’s potential antifungal and antiviral applications could be a promising area of research. Investigating its efficacy against specific fungal strains or viruses, and understanding its mode of action, could lead to the development of new therapeutic agents .

properties

IUPAC Name

1-(5,7-dioxo-6-phenyl-8H-pyrimido[4,5-d]pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O3/c24-20(32)23(29-11-5-2-6-12-29)9-13-28(14-10-23)21-25-15-17-18(26-21)27-22(33)30(19(17)31)16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-14H2,(H2,24,32)(H,25,26,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJXASIPITVTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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